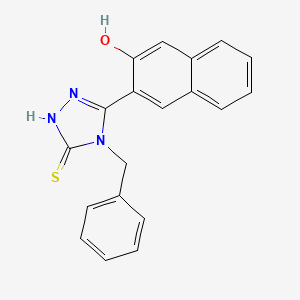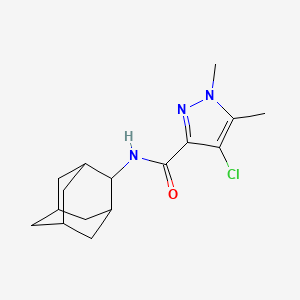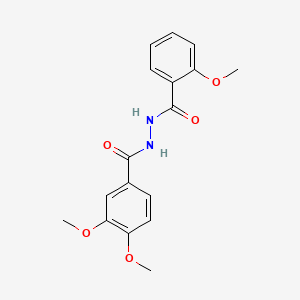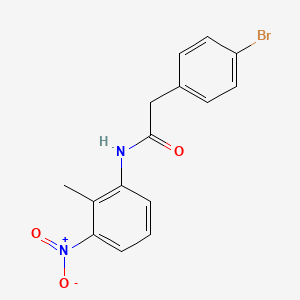
3-(4-benzyl-5-mercapto-4H-1,2,4-triazol-3-yl)-2-naphthol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-benzyl-5-mercapto-4H-1,2,4-triazol-3-yl)-2-naphthol is a chemical compound that belongs to the family of triazole derivatives. It has been extensively studied for its potential applications in scientific research, especially in the field of medicinal chemistry.
Mechanism of Action
The mechanism of action of 3-(4-benzyl-5-mercapto-4H-1,2,4-triazol-3-yl)-2-naphthol is not fully understood. However, it is believed to exert its biological activities through the modulation of various cellular signaling pathways, such as the MAPK/ERK and PI3K/Akt pathways. Additionally, it has been shown to inhibit the activity of various enzymes, such as tyrosinase and acetylcholinesterase, which are involved in the pathogenesis of various diseases.
Biochemical and Physiological Effects:
3-(4-benzyl-5-mercapto-4H-1,2,4-triazol-3-yl)-2-naphthol has been shown to exhibit a wide range of biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit the growth of various microorganisms, reduce inflammation, and scavenge free radicals. Moreover, it has been shown to improve cognitive function and memory in animal models of Alzheimer's disease.
Advantages and Limitations for Lab Experiments
The advantages of using 3-(4-benzyl-5-mercapto-4H-1,2,4-triazol-3-yl)-2-naphthol in lab experiments include its high potency, selectivity, and low toxicity. Moreover, it can be easily synthesized using simple and cost-effective methods. However, its limitations include its poor solubility in water, which can limit its use in certain experiments. Additionally, its mechanism of action is not fully understood, which can make it difficult to interpret the results of experiments involving this compound.
Future Directions
There are several future directions for research involving 3-(4-benzyl-5-mercapto-4H-1,2,4-triazol-3-yl)-2-naphthol. One potential direction is to further elucidate its mechanism of action and identify its molecular targets. Additionally, it could be evaluated for its potential use as a therapeutic agent for various diseases, such as cancer and Alzheimer's disease. Moreover, it could be modified to improve its solubility and bioavailability, which could enhance its utility in lab experiments and clinical applications. Finally, it could be evaluated for its potential use as a diagnostic tool for various diseases.
Synthesis Methods
The synthesis of 3-(4-benzyl-5-mercapto-4H-1,2,4-triazol-3-yl)-2-naphthol involves the reaction of 2-naphthol with 4-benzyl-5-mercapto-1,2,4-triazole in the presence of a suitable catalyst and solvent. The reaction is typically carried out under reflux conditions for several hours, followed by purification using column chromatography.
Scientific Research Applications
3-(4-benzyl-5-mercapto-4H-1,2,4-triazol-3-yl)-2-naphthol has been extensively studied for its potential applications in scientific research, particularly in the field of medicinal chemistry. It has been shown to exhibit a wide range of biological activities, including antitumor, antioxidant, antimicrobial, and anti-inflammatory properties. Moreover, it has been evaluated for its potential use as a diagnostic tool for various diseases, such as cancer and Alzheimer's disease.
properties
IUPAC Name |
4-benzyl-3-(3-hydroxynaphthalen-2-yl)-1H-1,2,4-triazole-5-thione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N3OS/c23-17-11-15-9-5-4-8-14(15)10-16(17)18-20-21-19(24)22(18)12-13-6-2-1-3-7-13/h1-11,23H,12H2,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOSZPBSBBWBWEU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C(=NNC2=S)C3=CC4=CC=CC=C4C=C3O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Benzyl-5-mercapto-4H-1,2,4-triazol-3-yl)naphthalen-2-ol | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[3-(acetylamino)phenyl]-2-phenylacetamide](/img/structure/B5756110.png)
![4,8-dimethyl-7-[(4-vinylbenzyl)oxy]-2H-chromen-2-one](/img/structure/B5756115.png)
![N-{5-[(2-methylbenzyl)thio]-1,3,4-thiadiazol-2-yl}-2-thiophenecarboxamide](/img/structure/B5756118.png)



![N'-[(2-biphenylylcarbonyl)oxy]-3-pyridinecarboximidamide](/img/structure/B5756162.png)
![5-{[3-(acetylamino)phenyl]amino}-5-oxopentanoic acid](/img/structure/B5756166.png)
![ethyl 2-(butyrylamino)-4,5-dihydronaphtho[1,2-b]thiophene-3-carboxylate](/img/structure/B5756169.png)
![N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-2-[(1-methyl-1H-tetrazol-5-yl)thio]acetamide](/img/structure/B5756174.png)
![methyl 1-[4-(aminosulfonyl)phenyl]-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B5756180.png)


![N-(4-fluorophenyl)-2-[4-(hydroxymethyl)-2-methoxyphenoxy]acetamide](/img/structure/B5756196.png)